2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido)-N-(4-methoxypyridin-3-yl)acetamide

Catalog No.
S8477494
CAS No.
M.F
C22H23N3O5S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido...

Product Name

2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido)-N-(4-methoxypyridin-3-yl)acetamide

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-methoxypyridin-3-yl)acetamide

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C22H23N3O5S/c1-16-8-10-17(11-9-16)31(27,28)25(19-6-4-5-7-21(19)30-3)15-22(26)24-18-14-23-13-12-20(18)29-2/h4-14H,15H2,1-3H3,(H,24,26)

InChI Key

NAXWKPFXCOBXLE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CN=C2)OC)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CN=C2)OC)C3=CC=CC=C3OC

The compound 2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido)-N-(4-methoxypyridin-3-yl)acetamide is a sulfonamide derivative characterized by its complex structure, which includes a sulfonamide functional group, aromatic rings, and a pyridine moiety. Its molecular formula is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S, and it is often referred to by its CAS number 1890208-58-8 . This compound exhibits potential therapeutic properties, particularly in the field of medicinal chemistry.

  • Formation of Sulfonamide Linkage: The reaction of an amine (in this case, N-(2-Methoxyphenyl)-4-methylphenyl) with a sulfonyl chloride leads to the formation of the sulfonamide bond.
  • Acetamide Formation: The acetamide group is introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
  • Pyridine Substitution: The introduction of the 4-methoxypyridin-3-yl moiety typically involves nucleophilic substitution reactions where the pyridine nitrogen acts as a nucleophile.

These reactions are often conducted under controlled conditions to ensure high yield and purity of the final product.

Research indicates that compounds similar to 2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido)-N-(4-methoxypyridin-3-yl)acetamide may exhibit various biological activities, including:

  • Anticancer Properties: Some studies suggest that sulfonamide derivatives have potential in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth .
  • Anti-inflammatory Effects: These compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity: Certain derivatives have shown promise against bacterial infections, highlighting their potential as antimicrobial agents.

The synthesis methods for this compound can be categorized into several steps:

  • Preparation of Sulfonamide:
    • Reacting 2-Methoxyphenylamine with p-toluenesulfonyl chloride in an organic solvent like dichloromethane.
    • Purifying the resulting sulfonamide via recrystallization.
  • Formation of Acetamide:
    • Treating the purified sulfonamide with acetic anhydride under reflux conditions to yield the acetamide derivative.
  • Pyridine Integration:
    • Performing a nucleophilic substitution where 4-methoxypyridine is reacted with the acetamide under basic conditions to form the final product.

These methods can be optimized based on yield and purity requirements.

The applications of 2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido)-N-(4-methoxypyridin-3-yl)acetamide include:

  • Pharmaceutical Development: As a potential drug candidate for treating cancer and inflammatory diseases.
  • Biochemical Research: Used in studies related to enzyme inhibition and biological pathways associated with disease processes.

Interaction studies involving this compound focus on its binding affinity to various biological targets, particularly enzymes and receptors relevant to disease mechanisms. Techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific targets.
  • In vitro Assays: To evaluate its biological activity against cancer cell lines or microbial strains.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido)-N-(4-methoxypyridin-3-yl)acetamide, including:

Compound NameStructure HighlightsBiological Activity
SulfanilamideContains a simple sulfonamide structureAntimicrobial
Niflumic AcidA non-steroidal anti-inflammatory drugAnti-inflammatory
CelecoxibA selective COX-2 inhibitorAnti-inflammatory and analgesic

Uniqueness

The uniqueness of 2-((N-(2-Methoxyphenyl)-4-methylphenyl)sulfonamido)-N-(4-methoxypyridin-3-yl)acetamide lies in its specific combination of functional groups which may enhance its selectivity and efficacy against particular biological targets compared to other similar compounds. Its structure allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

This compound represents a promising area of research within medicinal chemistry, combining elements that could lead to effective treatments for various diseases.

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

441.13584202 g/mol

Monoisotopic Mass

441.13584202 g/mol

Heavy Atom Count

31

Dates

Last modified: 01-05-2024

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